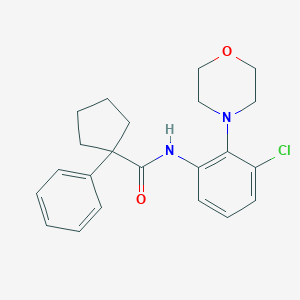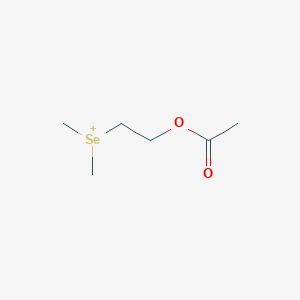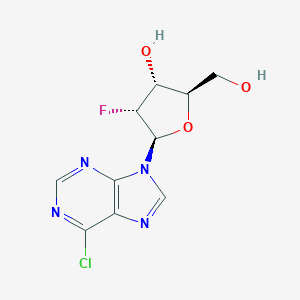![molecular formula C15H12ClN3O3 B234524 N-(3-chloro-2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B234524.png)
N-(3-chloro-2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CL-316243 and is a selective β3-adrenergic receptor agonist. The purpose of
Mecanismo De Acción
N-(3-chloro-2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide acts as a selective β3-adrenergic receptor agonist. The β3-adrenergic receptor is expressed in various tissues, including adipose tissue, skeletal muscle, and the heart. Activation of the β3-adrenergic receptor leads to increased lipolysis in adipose tissue, increased glucose uptake in skeletal muscle, and improved cardiac function.
Biochemical and Physiological Effects
N-(3-chloro-2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide has several biochemical and physiological effects. In adipose tissue, this compound leads to increased lipolysis, which results in the breakdown of stored fat. In skeletal muscle, this compound leads to increased glucose uptake, which results in improved insulin sensitivity. In the heart, this compound leads to improved cardiac function, which results in improved cardiovascular health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-chloro-2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide in lab experiments is its selectivity for the β3-adrenergic receptor. This allows researchers to study the specific effects of activating this receptor without the confounding effects of activating other adrenergic receptors. One limitation of using this compound in lab experiments is its potential toxicity. High doses of this compound have been shown to cause liver damage in animal models.
Direcciones Futuras
There are several future directions for research on N-(3-chloro-2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide. One direction is to study the effects of this compound on human subjects. Another direction is to study the potential applications of this compound in the treatment of various diseases, such as obesity, diabetes, and cardiovascular disease. Additionally, further research is needed to determine the optimal dosing and administration of this compound to minimize potential toxicity.
Métodos De Síntesis
The synthesis of N-(3-chloro-2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide involves several steps. The first step involves the reaction of 2-amino-5-chloro-3-methoxypyridine with ethyl chloroacetate to form 2-ethoxycarbonyl-5-chloro-3-methoxypyridine. The second step involves the reaction of 2-ethoxycarbonyl-5-chloro-3-methoxypyridine with oxalyl chloride to form 2-chloro-5-chlorocarbonyl-3-methoxypyridine. The third step involves the reaction of 2-chloro-5-chlorocarbonyl-3-methoxypyridine with 2-amino-4-methoxyphenol to form N-(2-amino-4-methoxyphenyl)-2-chloro-5-chlorocarbonyl-3-methoxypyridine. The final step involves the reaction of N-(2-amino-4-methoxyphenyl)-2-chloro-5-chlorocarbonyl-3-methoxypyridine with acetic anhydride to form N-(3-chloro-2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide has been extensively studied for its potential applications in various fields. In the field of obesity research, this compound has been shown to increase energy expenditure and reduce body weight in animal models. In the field of diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models. In the field of cardiovascular research, this compound has been shown to improve cardiac function and reduce blood pressure in animal models.
Propiedades
Nombre del producto |
N-(3-chloro-2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide |
|---|---|
Fórmula molecular |
C15H12ClN3O3 |
Peso molecular |
317.72 g/mol |
Nombre IUPAC |
N-[3-chloro-2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C15H12ClN3O3/c1-8(20)18-11-7-9(6-10(16)13(11)21-2)15-19-14-12(22-15)4-3-5-17-14/h3-7H,1-2H3,(H,18,20) |
Clave InChI |
CXLHOQWLXMTEIJ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C(=CC(=C1)C2=NC3=C(O2)C=CC=N3)Cl)OC |
SMILES canónico |
CC(=O)NC1=C(C(=CC(=C1)C2=NC3=C(O2)C=CC=N3)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide](/img/structure/B234499.png)
![N-[(3Z)-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B234532.png)
![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234534.png)
![Benzenecarboximidamide,N-hydroxy-4-[(methylsulfonyl)amino]-](/img/structure/B234539.png)

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234544.png)

![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234563.png)

![2-methoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234587.png)